N-(morpholin-4-ylmethyl)-N-[6-[morpholin-4-ylmethyl(nitro)amino]hexyl]nitramide
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Overview
Description
N-(morpholin-4-ylmethyl)-N-[6-[morpholin-4-ylmethyl(nitro)amino]hexyl]nitramide is a complex organic compound characterized by the presence of morpholine and nitramide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(morpholin-4-ylmethyl)-N-[6-[morpholin-4-ylmethyl(nitro)amino]hexyl]nitramide typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include the following steps:
Formation of Morpholine Derivatives: The initial step involves the reaction of morpholine with formaldehyde to form morpholin-4-ylmethyl derivatives.
Nitramide Formation:
Coupling Reactions: The final step involves coupling the morpholin-4-ylmethyl derivatives with nitramide intermediates under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(morpholin-4-ylmethyl)-N-[6-[morpholin-4-ylmethyl(nitro)amino]hexyl]nitramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert nitramide groups to amines using reducing agents like hydrogen gas or metal hydrides.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-(morpholin-4-ylmethyl)-N-[6-[morpholin-4-ylmethyl(nitro)amino]hexyl]nitramide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving nitramide-sensitive pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(morpholin-4-ylmethyl)-N-[6-[morpholin-4-ylmethyl(nitro)amino]hexyl]nitramide involves its interaction with molecular targets, such as enzymes or receptors. The nitramide groups may participate in redox reactions, altering the activity of target molecules and affecting biological pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(morpholin-4-ylmethyl)-N-[6-(morpholin-4-ylmethylamino)hexyl]amine
- N-(morpholin-4-ylmethyl)-N-[6-(morpholin-4-ylmethylamino)hexyl]nitroamine
Uniqueness
N-(morpholin-4-ylmethyl)-N-[6-[morpholin-4-ylmethyl(nitro)amino]hexyl]nitramide is unique due to the presence of both morpholine and nitramide groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
N-(morpholin-4-ylmethyl)-N-[6-[morpholin-4-ylmethyl(nitro)amino]hexyl]nitramide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32N6O6/c23-21(24)19(15-17-7-11-27-12-8-17)5-3-1-2-4-6-20(22(25)26)16-18-9-13-28-14-10-18/h1-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHWWYOGGYYCHCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CN(CCCCCCN(CN2CCOCC2)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32N6O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.46 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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